NEPICASTAT
説明
Nepicastat, also known by its chemical name 5-(Aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1,3-dihydro-2H-imidazole-2-thione, is a potent and selective inhibitor of dopamine beta-hydroxylase (DBH). This enzyme catalyzes the conversion of dopamine to norepinephrine, a critical neurotransmitter in the sympathetic nervous system. This compound has been investigated for its potential therapeutic applications in treating conditions such as congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence .
準備方法
The synthesis of Nepicastat involves several steps, starting with the preparation of the key intermediate, 5,7-difluoro-1,2,3,4-tetrahydronaphthalene. This intermediate is then subjected to a series of reactions, including amination and cyclization, to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like sodium hydride and ammonium chloride. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
化学反応の分析
Nepicastat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the fluorine atoms, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
科学的研究の応用
Chemistry: Nepicastat serves as a valuable tool in studying the role of dopamine beta-hydroxylase in biochemical pathways.
Biology: It is used to investigate the effects of norepinephrine reduction in animal models, providing insights into the sympathetic nervous system.
Medicine: Clinical trials have explored this compound’s efficacy in treating conditions like congestive heart failure, PTSD, and cocaine dependence. It has shown promise in reducing symptoms and improving outcomes in these conditions.
Industry: This compound’s role as a DBH inhibitor makes it a potential candidate for developing new therapeutic agents targeting the sympathetic nervous system .
作用機序
Nepicastat exerts its effects by inhibiting dopamine beta-hydroxylase, thereby reducing the conversion of dopamine to norepinephrine. This reduction in norepinephrine levels leads to decreased sympathetic nervous system activity. The molecular targets of this compound include the DBH enzyme, and its inhibition results in altered neurotransmitter levels, which can modulate various physiological responses. The pathways involved include the catecholamine biosynthesis pathway, where this compound disrupts the production of norepinephrine .
類似化合物との比較
Nepicastat is unique among DBH inhibitors due to its high selectivity and potency. Similar compounds include:
Disulfiram: Another DBH inhibitor, but with broader effects and more side effects.
Etamicastat: A DBH inhibitor with similar applications but different pharmacokinetic properties.
Benzylhydrazine: A less selective DBH inhibitor with a different mechanism of action. This compound’s uniqueness lies in its ability to cross the blood-brain barrier and its potential for treating central nervous system disorders
This compound’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research and medicine. Its ability to modulate the sympathetic nervous system through DBH inhibition opens up possibilities for treating various conditions associated with elevated norepinephrine levels.
生物活性
Nepicastat (also known as RS-25560-197) is a selective inhibitor of dopamine β-hydroxylase (DBH), an enzyme crucial for the synthesis of norepinephrine from dopamine. This compound has garnered attention for its potential therapeutic roles in various conditions, particularly those related to dysregulation of the sympathetic nervous system, such as post-traumatic stress disorder (PTSD) and cocaine dependence.
This compound acts by inhibiting DBH, leading to decreased levels of norepinephrine and epinephrine in the body. This mechanism is significant because elevated catecholamines are associated with stress responses and anxiety disorders. By reducing these levels, this compound may help mitigate symptoms associated with conditions like PTSD and substance use disorders.
1. Effects on PTSD
A study conducted on a mouse model of PTSD demonstrated that treatment with this compound significantly reduced anxiety-like behaviors and the persistence of traumatic memories. Mice treated with this compound showed:
- Decreased freezing behavior : Indicative of reduced fear response.
- Increased exploratory behavior : Measured through the elevated plus maze test, suggesting decreased anxiety.
- Altered neurochemical markers : There was a noted increase in mRNA expression of Npas4 and Bdnf in the hippocampus, which are associated with neuroplasticity and memory formation .
2. Cocaine Dependence
Research on cocaine-dependent rats revealed that this compound effectively reduced drug-seeking behavior without affecting natural reward-seeking behavior. Key findings include:
- Dose-dependent effects : At doses of 50 mg/kg, this compound reduced brain norepinephrine levels by approximately 40%, which correlated with a decrease in cocaine-seeking behavior during reinstatement tests triggered by cues or stressors .
- Impact on motivation : In progressive ratio tasks, this compound significantly lowered the motivation to work for cocaine while leaving motivation for food and sucrose unaffected .
Comparative Data on Biological Activity
The following table summarizes the key biological activities observed with this compound across different studies:
Case Study 1: PTSD Treatment
In a controlled experiment involving wild-type mice, those administered this compound exhibited a significant reduction in anxiety-like behaviors post-trauma exposure compared to control groups. Behavioral assessments indicated a notable decrease in freezing responses after treatment, supporting its potential as an anxiolytic agent.
Case Study 2: Cocaine Relapse Prevention
In another study focusing on cocaine addiction, this compound was shown to prevent reinstatement of drug-seeking behavior induced by stressors or drug cues. This suggests its utility as a potential pharmacotherapy for managing relapse in cocaine dependence.
特性
IUPAC Name |
4-(aminomethyl)-3-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZVIKDAOTXDEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301113900 | |
Record name | 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301113900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170151-25-4 | |
Record name | 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170151-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301113900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。